N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a phenyl group attached to an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl carbinol derivatives, which can be introduced via cyclopropanation reactions.
Attachment of the Phenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.
Reduction: Reducing agents like LiAlH4, NaBH4, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide
Uniqueness
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(18-13-19(26-23-18)15-7-3-1-4-8-15)22-14-21(25,17-11-12-17)16-9-5-2-6-10-16/h1-10,13,17,25H,11-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOJZZRXJAPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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